1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one
Description
1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a fluorinated aromatic ketone characterized by a 2,3-bis(difluoromethyl)-substituted phenyl ring and a 3-chloropropan-2-one moiety. The difluoromethyl groups (-CF₂H) introduce significant electronegativity and lipophilicity, while the chlorine atom at the propanone position enhances reactivity, particularly in nucleophilic substitution or condensation reactions. Its fluorine content aligns with trends in drug design, where fluorination improves metabolic stability and bioavailability .
Properties
Molecular Formula |
C11H9ClF4O |
|---|---|
Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[2,3-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-7(17)4-6-2-1-3-8(10(13)14)9(6)11(15)16/h1-3,10-11H,4-5H2 |
InChI Key |
BWTCTSNTLJCXFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)C(F)F)CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₁H₉ClF₄O , with a molecular weight of 268.64 g/mol . Its structure features a phenyl ring substituted with two difluoromethyl groups at the 2- and 3-positions, coupled with a chlorinated propan-2-one moiety at the 1-position. The IUPAC name reflects this arrangement: 1-(2,3-bis(difluoromethyl)phenyl)-3-chloropropan-2-one .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1803848-70-5 | |
| Purity | ≥98% | |
| Molecular Formula | C₁₁H₉ClF₄O | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
Synthetic Routes and Methodologies
Friedel-Crafts Acylation Followed by Chlorination
The primary synthesis route involves a two-step process: Friedel-Crafts acylation to establish the propanone backbone and chlorination to introduce the chlorine substituent.
Step 2: Chlorination of the Propanone Side Chain
The intermediate 1-(2,3-bis(difluoromethyl)phenyl)propan-2-one undergoes chlorination at the 3-position using sulfuryl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The reaction is conducted under inert atmosphere (N₂ or Ar) at 25–40°C.
Critical Parameters:
Alternative Pathways and Modifications
While the Friedel-Crafts/chlorination sequence dominates, niche methods include:
Nucleophilic Substitution of Pre-Halogenated Intermediates
Brominated analogs of the propanone intermediate may undergo halogen exchange with lithium chloride (LiCl) in polar aprotic solvents like dimethylformamide (DMF). However, this route is less favored due to lower yields and competing elimination reactions.
Industrial-Scale Production Optimization
Industrial synthesis prioritizes cost efficiency, safety, and environmental sustainability. Key advancements include:
Table 2: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 1.2 eq AlCl₃ | 0.8 eq AlCl₃ |
| Solvent | DCM | Chlorobenzene |
| Chlorination Agent | SOCl₂ | SOCl₂ (recycled) |
| Reaction Volume | 100 mL–1 L | 500–1000 L |
| Purity Post-Purification | ≥95% | ≥98% |
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanone moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to yield corresponding hydroxy derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted derivatives, carboxylic acids, alcohols, and hydroxy derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related analogs (Table 1). Key differences arise from substituent variations, which influence physicochemical and biochemical behaviors.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
Fluorine vs. Chlorine Substitution: The bis(difluoromethyl) groups in the target compound confer greater metabolic stability compared to non-fluorinated analogs (e.g., 1-(3,4-dichlorophenyl)-3-chloropropan-2-one). Fluorine’s electronegativity and small atomic radius enhance binding to hydrophobic pockets in enzymes or receptors . In contrast, chlorine’s larger size and polarizability increase reactivity in electrophilic aromatic substitution, as seen in brominated derivatives like 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one .
Ketone Functional Group Modifications: The 3-chloro substituent in the target compound contrasts with the hydroxyl group in 1-(3-chlorophenyl)-1-hydroxy-2-propanone. The hydroxyl group increases polarity, making the latter more suitable for pharmaceutical formulations (e.g., Bupropion intermediates) . Chlorine at the propanone position may enhance electrophilicity, favoring reactions such as Grignard additions or condensations.
Biological Implications :
- Fluorinated analogs generally exhibit superior pharmacokinetic profiles due to resistance to oxidative metabolism. This contrasts with highly chlorinated derivatives, which may face toxicity concerns from bioaccumulation .
Research Findings and Gaps
Biological Activity
1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a synthetic organic compound notable for its unique structural features, including a difluoromethyl-substituted phenyl ring and a chloropropanone functional group. Its molecular formula is C12H10ClF2O, with a molecular weight of approximately 268.64 g/mol. The compound's biological activity is primarily attributed to its interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The presence of difluoromethyl groups enhances the lipophilicity of the compound, which may influence its ability to penetrate lipid membranes and interact with proteins and enzymes. This property is critical in determining the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10ClF2O |
| Molecular Weight | 268.64 g/mol |
| Functional Groups | Chloropropanone, Difluoromethyl groups |
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Studies suggest that the difluoromethyl groups may enhance the compound's metabolic stability and bioactivity in medicinal chemistry contexts.
Biological Activity
Research indicates that this compound exhibits potential biological activities, including:
- Enzyme Inhibition : The compound may inhibit certain enzyme activities, which could be relevant in therapeutic applications.
- Receptor Modulation : It may modulate receptor signaling pathways, suggesting possible roles in drug development.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of chlorinated ketones have shown cytotoxic effects against various cancer cell lines . Further investigations are warranted to explore the specific anticancer potential of this compound.
- Antimicrobial Properties : Similar compounds have been studied for their antimicrobial activities, suggesting that this compound might also possess such properties.
Comparative Analysis
Comparative studies with structurally similar compounds provide insight into the unique properties of this compound:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one | Similar difluoromethyl groups but different substitution pattern | Different reactivity due to position of substituents |
| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one | Trifluoromethyl groups instead of difluoromethyl | Enhanced electron-withdrawing effects may alter reactivity |
| 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one | Different substitution pattern on the phenyl ring | Variations in biological activity due to structural differences |
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one?
The synthesis typically involves coupling a substituted benzaldehyde with a halogenated ketone. For example, analogous compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) are synthesized via condensation of 3-chlorobenzaldehyde with trifluoroacetone under alkaline conditions (e.g., KOH/ethanol) at 60–80°C for 6–12 hours . Solvent choice (methanol, ethanol) and controlled heating are critical to avoid side reactions. Post-synthesis purification via vacuum distillation or recrystallization (using acetone/hexane mixtures) improves yield (65–85%) and purity (>95%) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : and NMR to confirm difluoromethyl and chloropropanone moieties. For example, NMR peaks at δ -110 to -120 ppm indicate CF groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl and F.
- X-ray crystallography : Resolve steric effects from the bis(difluoromethyl)phenyl group, as seen in structural studies of similar enones .
Q. What are the common intermediates in its synthetic pathway?
Key intermediates include:
- 2,3-Bis(difluoromethyl)benzaldehyde (precursor for the aromatic moiety).
- 3-Chloropropan-2-one (halogenated ketone core). Analogous syntheses (e.g., 3-phenylpropan-1-one derivatives) highlight the importance of protecting groups to prevent undesired halogen exchange during coupling .
Q. How does the compound’s solubility affect experimental design?
The difluoromethyl groups enhance lipophilicity, limiting aqueous solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for biological assays or THF/chloroform for organic reactions. Solubility can be quantified via HPLC with a C18 column and acetonitrile/water gradients .
Advanced Research Questions
Q. How do the electronic effects of difluoromethyl groups influence regioselectivity in substitution reactions?
The electron-withdrawing nature of CF groups deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces, showing reduced electron density at the ortho position due to fluorine’s inductive effect . Experimentally, nitration or sulfonation reactions may favor the 5-position on the benzene ring, as observed in fluorinated analogs .
Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?
Discrepancies in catalytic yields (e.g., Pd vs. Cu catalysts) may arise from ligand steric effects or solvent polarity. Controlled studies comparing Pd(PPh) in DMF (yield: 72%) versus CuI/1,10-phenanthroline in acetonitrile (yield: 58%) can identify optimal conditions. Kinetic profiling (e.g., via in situ IR) helps track intermediate stability .
Q. How can computational modeling predict binding interactions with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like cytochrome P450. The chloro and CF groups may form halogen bonds with residues (e.g., Tyr or His), as seen in fluorinated kinase inhibitors . QSAR models can correlate substituent electronegativity with inhibitory potency (pIC).
Q. What experimental approaches mitigate steric hindrance during functionalization of the aromatic ring?
- Microwave-assisted synthesis : Enhances reaction efficiency under high pressure/temperature, reducing steric limitations.
- Bulky directing groups : Use tert-butyl or trimethylsilyl groups to block undesired sites, as demonstrated in trifluoromethylation studies .
- Low-temperature crystallography : Resolve steric clashes in intermediates, guiding reagent design .
Methodological Notes
- Contradiction Analysis : Conflicting data on reaction yields (e.g., 65% vs. 80%) may stem from trace moisture affecting fluorinated reagents. Use anhydrous conditions and molecular sieves for reproducibility .
- Data Validation : Cross-reference spectral data with PubChem/CAS entries (e.g., InChIKey: UWCPYXSRCQVABG-UHFFFAOYSA-N for fluorinated ketones) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
